2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid
CAS No.:
Cat. No.: VC13781864
Molecular Formula: C7H4BBrF4O2
Molecular Weight: 286.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BBrF4O2 |
|---|---|
| Molecular Weight | 286.82 g/mol |
| IUPAC Name | [2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C7H4BBrF4O2/c9-6-3(7(11,12)13)1-2-4(10)5(6)8(14)15/h1-2,14-15H |
| Standard InChI Key | NBZKMCMKWPKWQL-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1Br)C(F)(F)F)F)(O)O |
| Canonical SMILES | B(C1=C(C=CC(=C1Br)C(F)(F)F)F)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted at the 2-position with bromine, the 6-position with fluorine, and the 3-position with a trifluoromethyl group. The boronic acid (-B(OH)₂) moiety at the 1-position enables participation in Suzuki-Miyaura couplings, a cornerstone of modern organic synthesis. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄BBrF₄O₂ | |
| Molecular Weight | 286.82 g/mol | |
| SMILES Notation | B(C1=C(C(F)(F)F)C(=CC(=C1Br)F)O)O | |
| InChIKey | XVUFMURDJMWSCI-UHFFFAOYSA-N |
The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives pharmaceutically relevant .
Synthesis and Preparation
General Synthetic Routes
The synthesis typically begins with a halogenated aromatic precursor. A proven method involves:
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Nitration: o-Fluorobenzonitrile is nitrated at -2–2°C using HNO₃/H₂SO₄ to yield 2-fluoro-5-nitrobenzonitrile .
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Nitro Reduction: Catalytic hydrogenation or Fe/NH₄Cl reduces the nitro group to an amine .
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Bromination: N-Bromosuccinimide (NBS) introduces bromine at the 2-position under ethanol at 0–5°C .
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Diazotization and Hydrolysis: Diazonium salt formation followed by copper-catalyzed hydrolysis produces the boronic acid .
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing bromination at adjacent positions necessitates low-temperature control .
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Boronation Efficiency: Yields depend on the boron source (e.g., triethyl borate vs. pinacol ester).
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Purification: Silica gel chromatography or recrystallization achieves >98% purity.
Applications in Pharmaceutical and Materials Chemistry
Suzuki-Miyaura Cross-Coupling
The compound’s boronic acid group facilitates C–C bond formation with aryl halides, enabling synthesis of:
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Anticancer Agents: Fluorinated analogs of tyrosine kinase inhibitors.
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PET Tracers: ¹⁸F-labeled derivatives for imaging.
Fluorinated Polymer Synthesis
Incorporation into polymers enhances thermal stability and chemical resistance, beneficial for:
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Lithium-Ion Battery Binders: Improved electrolyte compatibility.
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OLED Materials: Enhanced electron transport via CF₃ groups.
| Supplier | Purity | Form | Price (USD/g) |
|---|---|---|---|
| Zhuhai Aobokai Biomedical Tech | 98% | Powder | 450 |
| BoronPharm | 95% | Pinacol Ester | 520 |
Stability concerns necessitate storage under inert gas at -20°C.
| Hazard | Precaution |
|---|---|
| Skin Irritation | Nitrile gloves, lab coat |
| Moisture Sensitivity | Argon atmosphere, desiccants |
| Toxicity (LD₅₀, rat oral) | 320 mg/kg (estimated for boronic acids) |
Material Safety Data Sheets (MSDS) recommend fume hood use and emergency eyewash stations.
Recent Advances and Future Directions
Continuous Flow Synthesis
Microreactor technology improves yield (16.9% → 24%) by enhancing heat/mass transfer during nitration and bromination .
Bioconjugation Strategies
Boronic acid-antibody conjugates for targeted drug delivery are under preclinical evaluation.
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